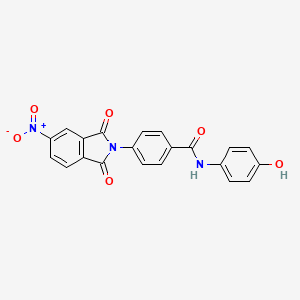![molecular formula C16H22BrCl2N3O3S B3831366 3-{4-[(acetylamino)sulfonyl]butyl}-5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium bromide](/img/structure/B3831366.png)
3-{4-[(acetylamino)sulfonyl]butyl}-5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium bromide
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzimidazole core, followed by various substitution reactions to introduce the different functional groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The benzimidazole core of the molecule is aromatic, which means it is particularly stable and can participate in pi stacking interactions. The presence of the sulfonyl group suggests that the molecule may exhibit strong dipole-dipole interactions. The halogens (chlorine and bromine) are likely to be involved in halogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the acetylamino group could potentially undergo hydrolysis to form an amine and an acetic acid. The sulfonyl group could participate in substitution reactions. The halogens might be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar sulfonyl group and the nonpolar benzimidazole core. Its melting and boiling points would likely be relatively high due to the large size of the molecule and the presence of multiple polar groups .Mechanism of Action
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific biological target. The benzimidazole core is present in many pharmaceuticals and could interact with biological targets through pi stacking .
Future Directions
properties
IUPAC Name |
N-[4-(5,6-dichloro-3-ethyl-2-methylbenzimidazol-1-ium-1-yl)butylsulfonyl]acetamide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O3S.BrH/c1-4-20-12(3)21(16-10-14(18)13(17)9-15(16)20)7-5-6-8-25(23,24)19-11(2)22;/h9-10H,4-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEAWJPZQCEREF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=[N+](C2=CC(=C(C=C21)Cl)Cl)CCCCS(=O)(=O)NC(=O)C)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrCl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis(4-bromobenzamide)](/img/structure/B3831285.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B3831293.png)
![N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide](/img/structure/B3831294.png)

![4-(3-ethynylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3831302.png)

![4,4'-[1-buten-3-yne-1,4-diylbis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B3831318.png)


![2,2'-[1,3-phenylenebis(carbonylimino)]bis(5-bromobenzoic acid)](/img/structure/B3831334.png)


![2-{2-[acetyl(phenyl)amino]vinyl}-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B3831379.png)